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Compound of Interest

Compound Name: Tetrachloroplatinate(II)

Cat. No.: B077064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, reactivity,

and therapeutic applications of platinum(II) square planar complexes. It is designed to serve as

a core resource for professionals in the fields of inorganic chemistry, medicinal chemistry, and

drug development.

Core Concepts of Platinum(II) Square Planar
Complexes
Platinum(II) complexes predominantly adopt a square planar geometry due to the d⁸ electron

configuration of the Pt(II) ion. This geometry is central to their chemical properties and

biological activity. The stability and reactivity of these complexes are governed by factors such

as the nature of the ligands, the trans effect, and the kinetic and thermodynamic properties of

ligand substitution reactions.

The Trans Effect and Trans Influence
The trans effect is a kinetic phenomenon observed in square planar complexes where certain

ligands increase the rate of substitution of the ligand positioned trans to them.[1] This effect is

crucial in the rational synthesis of specific isomers of platinum complexes. The trans influence,

on the other hand, is a thermodynamic phenomenon that describes the weakening of the bond

between the metal and a ligand that is trans to another ligand.[1]
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The trans effect is influenced by the sigma-donating and pi-accepting properties of the ligands.

[2][3] Ligands with strong sigma-donating and pi-accepting capabilities exhibit a strong trans

effect.[2] The general series of the trans effect for common ligands is: CN⁻ > CO > NO₂⁻ > I⁻ >

Br⁻ > Cl⁻ > py > NH₃ > H₂O

Synthesis of Platinum(II) Square planar Complexes
The synthesis of platinum(II) square planar complexes often starts from potassium

tetrachloroplatinate(II) (K₂[PtCl₄]). The strategic application of the trans effect is paramount in

achieving the desired isomeric product.

Synthesis of Cisplatin
Cisplatin (cis-diamminedichloridoplatinum(II)) is a cornerstone of platinum-based

chemotherapy. A widely used method for its synthesis is the Dhara method, which proceeds

through an iodide intermediate to ensure the formation of the cis isomer.[4]

Experimental Protocol: Synthesis of Cisplatin
(Dhara Method)[4]
Materials:

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

Potassium iodide (KI)

Ammonium hydroxide (NH₄OH)

Silver nitrate (AgNO₃)

Potassium chloride (KCl)

Distilled water

Procedure:

Formation of [PtI₄]²⁻: Dissolve K₂[PtCl₄] in a minimal amount of distilled water. Add a

stoichiometric amount of KI (1:4 molar ratio) to the solution. The color will change from
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reddish-brown to a dark brown, indicating the formation of the tetraiodoplatinate(II) complex.

Formation of cis-[Pt(NH₃)₂I₂]: To the solution from step 1, slowly add ammonium hydroxide. A

yellow precipitate of cis-diamminediiodoplatinum(II) will form.

Removal of Iodide Ligands: Filter and wash the yellow precipitate. Suspend the precipitate in

distilled water and add two equivalents of a silver nitrate solution. This will precipitate silver

iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.

Formation of Cisplatin: Filter off the AgI precipitate. To the filtrate containing the diaqua

complex, add an excess of potassium chloride. This will precipitate bright yellow crystals of

cisplatin.

Purification: The cisplatin crystals can be purified by recrystallization from water.

Synthesis of Transplatin
The synthesis of transplatin (trans-diamminedichloridoplatinum(II)) also starts from K₂[PtCl₄],

but the order of ligand addition is reversed compared to the synthesis of the cis isomer,

leveraging the stronger trans effect of Cl⁻ compared to NH₃.

Experimental Protocol: Synthesis of Transplatin
Materials:

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

Ammonium hydroxide (NH₄OH)

Hydrochloric acid (HCl)

Distilled water

Procedure:

Formation of [Pt(NH₃)₄]Cl₂: Dissolve K₂[PtCl₄] in water and add an excess of ammonium

hydroxide. Heat the solution to form the stable tetraammineplatinum(II) chloride.
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Formation of Transplatin: To the solution of [Pt(NH₃)₄]Cl₂, add a stoichiometric amount of

hydrochloric acid. The strong trans effect of the chloride ions will preferentially replace the

ammonia molecules that are trans to each other, leading to the formation of transplatin as a

pale yellow precipitate.

Characterization Techniques
A variety of spectroscopic and analytical techniques are employed to characterize platinum(II)

square planar complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR: This is a powerful technique for directly observing the platinum center. The

chemical shifts are highly sensitive to the coordination environment of the platinum atom,

covering a very wide range.[5][6]

¹H and ¹³C NMR: These techniques provide information about the organic ligands

coordinated to the platinum center.

¹⁵N NMR: When isotopically labeled ligands are used, ¹⁵N NMR can provide direct evidence

of Pt-N bond formation.

Experimental Protocol: Sample Preparation for ¹⁹⁵Pt
NMR Spectroscopy
Materials:

Platinum(II) complex

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tube

External reference standard (e.g., 1.2 M Na₂PtCl₆ in D₂O)[6]

Procedure:
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Dissolution: Dissolve an appropriate amount of the platinum(II) complex in the chosen

deuterated solvent to achieve a suitable concentration for NMR analysis.

Reference: An external reference is commonly used for ¹⁹⁵Pt NMR. Prepare a sealed

capillary containing the reference standard and place it inside the NMR tube with the sample

solution.

Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum using a high-field NMR spectrometer. Due to

the wide chemical shift range, a large spectral width should be set. The number of scans will

depend on the concentration of the sample and the natural abundance of ¹⁹⁵Pt (33.8%).

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of platinum(II) complexes, providing precise information on bond lengths, bond angles, and the

overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray
Diffraction
Procedure:

Crystal Growth: Grow single crystals of the platinum(II) complex suitable for X-ray diffraction.

This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of

solvents.

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at

low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: Solve the crystal structure using direct or Patterson

methods and refine the atomic positions and thermal parameters to obtain the final structure.

[7]

Other Techniques
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Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the molecular

weight of the complex and can provide information about its fragmentation pattern.

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational

modes of the ligands and can indicate coordination to the platinum center.

Reactivity of Platinum(II) Square Planar Complexes
The reactivity of platinum(II) square planar complexes is dominated by ligand substitution

reactions. These reactions typically proceed through an associative mechanism involving a

five-coordinate trigonal bipyramidal intermediate.

Aquation of Cisplatin
The anticancer activity of cisplatin is initiated by the hydrolysis, or aquation, of the complex

inside the cell, where the chloride concentration is significantly lower than in the bloodstream.

[8][9] The chloride ligands are replaced by water molecules, forming a positively charged,

reactive species that can then bind to DNA.[8]

The rate constants for the aquation of cisplatin have been determined.[10][11]

Data Presentation: Structural and Kinetic
Parameters
The following tables summarize key quantitative data for cisplatin and related complexes.

Table 1: Structural Parameters of Cisplatin and
Transplatin
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Parameter Cisplatin Transplatin Reference(s)

Bond Lengths (Å)

Pt-Cl 2.32 - 2.33 2.32 [12][13]

Pt-N 2.01 - 2.05 2.05 [12]

**Bond Angles (°) **

Cl-Pt-Cl 91.9 180 [12][14]

N-Pt-N 98.0 (calculated) 180 [15]

Cl-Pt-N ~90 ~90 [16][17]

Table 2: Kinetic Data for Cisplatin Aquation
Reaction Step Rate Constant (at 25-37 °C) Reference(s)

First Aquation (k₁)
1.5 x 10⁻³ min⁻¹ (at 25°C, pH

7)
[11]

8 x 10⁻⁵ s⁻¹ (at 37°C) [9]

1.62 x 10⁻⁵ s⁻¹ (in the

presence of DNA)
[10]

Second Aquation (k₂) Slower than the first aquation [18]

Table 3: Cytotoxicity (IC₅₀) of Platinum Drugs against
Various Cancer Cell Lines
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Compound Cell Line Cancer Type IC₅₀ (µM) Reference(s)

Cisplatin A549 Lung 7.49 (48h) [19]

MCF-7 Breast Varies widely [20]

HeLa Cervical Varies widely [20]

HepG2 Liver Varies widely [20]

SKOV-3 Ovarian 2 - 40 (24h) [21]

A2780 Ovarian Varies [22]

UM-EC-1 Endometrial 0.022 µg/mL [23]

Carboplatin TOV112D Ovarian Varies [24]

OV90 Ovarian Varies [24]

UM-EC-1 Endometrial 0.096 µg/mL [23]

Note: IC₅₀ values can vary significantly between studies due to differences in experimental

conditions.[20][21]

Mechanism of Action of Platinum-Based Anticancer
Drugs
The primary target for cisplatin and its analogs is nuclear DNA. The binding of these complexes

to DNA leads to the formation of DNA adducts, which disrupt DNA replication and transcription,

ultimately triggering programmed cell death (apoptosis).

DNA Adduct Formation
Upon entering the cell and undergoing aquation, the platinum complex binds to the N7 position

of purine bases, primarily guanine. The most common adducts are 1,2-intrastrand crosslinks

between adjacent guanine residues.

Cellular Response and Signaling Pathways
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The formation of platinum-DNA adducts activates a complex network of cellular signaling

pathways.

The cell's DNA damage response (DDR) machinery recognizes the platinum-DNA adducts.[4]

[25] Key proteins involved in the DDR, such as those in the nucleotide excision repair (NER)

and mismatch repair (MMR) pathways, attempt to repair the damage.[8][25] If the damage is

too extensive to be repaired, the DDR can signal for apoptosis.

The tumor suppressor protein p53 plays a crucial role in the cellular response to cisplatin-

induced DNA damage.[1][26] Upon activation, p53 can induce cell cycle arrest to allow for DNA

repair or, in cases of severe damage, initiate apoptosis.[27]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also activated in response

to cisplatin treatment.[2][28] The components of this pathway, including ERK, JNK, and p38,

can have both pro-apoptotic and pro-survival roles depending on the cellular context.[2][29]

Experimental Protocol: MTT Assay for Cytotoxicity
Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

Platinum(II) complex stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of the platinum(II) complex in complete medium and

add them to the wells. Include untreated control wells.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a

further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the percentage of viability against the drug concentration and determine the IC₅₀ value (the

concentration of the drug that inhibits cell growth by 50%).

Mandatory Visualizations
Diagram 1: Synthesis of Cisplatin and Transplatin
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Synthesis of Cisplatin and Transplatin

Cisplatin Synthesis Transplatin Synthesis
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Caption: Synthetic pathways for cisplatin and transplatin.

Diagram 2: Cisplatin's Mechanism of Action
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Cisplatin's Mechanism of Action
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Caption: Cellular mechanism of action of cisplatin.
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Diagram 3: Experimental Workflow for Cytotoxicity
Assay

Workflow for MTT Cytotoxicity Assay
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Caption: Experimental workflow for an MTT cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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